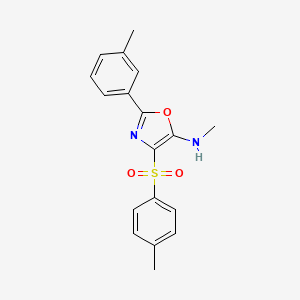![molecular formula C13H13NO B6508184 2-[(3-methylphenoxy)methyl]pyridine CAS No. 16173-84-5](/img/structure/B6508184.png)
2-[(3-methylphenoxy)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(3-methylphenoxy)methyl]pyridine” is a chemical compound that contains a pyridine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of pyridine derivatives has been a topic of interest in many studies. One method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . Another method involves the α-methylation of substituted pyridines to produce a series of 2-methylpyridines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom . The carbon valencies not taken up in forming the ring are satisfied by hydrogen .Chemical Reactions Analysis
The reaction mechanism of pyridine and its derivatives is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .作用機序
Target of Action
Similar compounds have been found to interact with hemoglobin subunits . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) coupling reactions . In these reactions, the compound participates in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Similar compounds have been found to play a role in the degradation of extracellular matrix proteins .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that 2-[(3-methylphenoxy)methyl]pyridine may also have potential biological activities.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions, in which similar compounds participate, are known to be exceptionally mild and functional group tolerant . This suggests that the reaction conditions can significantly impact the action of this compound.
実験室実験の利点と制限
The advantages of using 2-[(3-methylphenoxy)methyl]pyridine in laboratory experiments include its low cost and availability, its ease of synthesis, and its versatility in the synthesis of a variety of organic compounds and pharmaceuticals. The main limitation of this compound is its lack of specificity, as it has been shown to interact with a variety of molecules in the cell.
将来の方向性
The future directions for research on 2-[(3-methylphenoxy)methyl]pyridine include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of new pharmaceuticals. In addition, further research is needed to determine the potential toxicity of this compound and its potential interactions with other molecules in the cell. Finally, further research is needed to explore the potential of this compound as a therapeutic agent for the treatment of various diseases.
合成法
2-[(3-methylphenoxy)methyl]pyridine can be synthesized in a variety of ways, including the Wittig reaction, the Ullmann reaction, and the Claisen-Schmidt reaction. The Wittig reaction is the most commonly used method for the synthesis of this compound, and involves the use of a phosphonium salt as the reagent. The Ullmann reaction is another commonly used method for the synthesis of this compound, which involves the use of a boronic acid reagent. The Claisen-Schmidt reaction is a third method for the synthesis of this compound, which involves the use of an aldehyde or ketone as the reagent.
科学的研究の応用
2-[(3-methylphenoxy)methyl]pyridine has been studied extensively in the scientific literature and has been used in a variety of research applications. It has been used in the synthesis of a variety of organic compounds and pharmaceuticals, including polymers, dyes, pesticides, and pharmaceuticals. It has also been used in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungals, and anti-cancer agents. In addition, this compound has been used in the study of the structure and function of proteins, enzymes, and other biological molecules.
特性
IUPAC Name |
2-[(3-methylphenoxy)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-5-4-7-13(9-11)15-10-12-6-2-3-8-14-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPXVKBRLGTSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-4,4'-diphenyl-1',2'-dihydro-[2,3'-biquinoline]-2'-one](/img/structure/B6508103.png)
![N-tert-butyl-2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6508118.png)

![N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6508126.png)
![4-fluoro-N-[(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6508132.png)

![4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B6508141.png)
![1-(azepan-1-yl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B6508152.png)


![2-[(2-methylphenoxy)methyl]pyridine](/img/structure/B6508176.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508195.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508201.png)
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6508202.png)